molecular formula C11H15N3O B1310324 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde CAS No. 883543-62-2

2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B1310324
CAS No.: 883543-62-2
M. Wt: 205.26 g/mol
InChI Key: SGSCOVAWDUORNP-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that contains both a piperidine and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 4-methylpiperidine with a pyrimidine derivative. One common method involves the condensation of 4-methylpiperidine with pyrimidine-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.

    Reduction: 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: A simpler compound with a similar piperidine ring structure.

    Pyrimidine-5-carbaldehyde: Contains the pyrimidine ring and aldehyde group but lacks the piperidine moiety.

    2-(4-Methyl-piperidin-1-yl)-benzylamine: Another compound with a piperidine ring but different substituents.

Uniqueness

2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the combination of the piperidine and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-2-4-14(5-3-9)11-12-6-10(8-15)7-13-11/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSCOVAWDUORNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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